molecular formula C23H21F3N2O6 B2576256 Ethyl 2-{[1-oxo-2-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}propanoate CAS No. 868224-68-4

Ethyl 2-{[1-oxo-2-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}propanoate

Cat. No.: B2576256
CAS No.: 868224-68-4
M. Wt: 478.424
InChI Key: LKIPYCDCOCCGGK-UHFFFAOYSA-N
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Description

This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to pharmaceuticals .


Molecular Structure Analysis

The molecular structure of this compound would be based on its IUPAC name. It appears to contain an isoquinoline backbone, which is a structural isomer of quinoline and is found in many natural products and pharmaceuticals .


Chemical Reactions Analysis

As an ester, this compound would be expected to undergo reactions typical of this class of compounds, such as hydrolysis, reduction, and reactions with Grignard reagents .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Mathada et al. (2009) discusses the synthesis of compounds similar to Ethyl 2-{[1-oxo-2-({[4-(trifluoromethoxy)phenyl]carbamoyl}methyl)-1,2-dihydroisoquinolin-5-yl]oxy}propanoate and their antibacterial and antifungal activities. These compounds have been tested against various bacteria such as Staphylococcus aureus, Escherichia coli, Bacillus subtilus, and fungi like Aspergillus niger and Candida albicans, showcasing their potential in antimicrobial applications (Mathada & Mathada, 2009).

Novel Precursor for Synthesis

Thakur et al. (2015) explore the use of a compound structurally similar to this compound as a precursor in the synthesis of various complex chemical structures. This highlights its role in facilitating the creation of diverse chemical entities, potentially useful in various research and industrial applications (Thakur, Sharma, & Das, 2015).

Crystal Structure Analysis

A 2019 study by Baba et al. focuses on the crystal structure analysis of a compound related to this compound. The study provides insights into the molecular arrangement and interactions within the crystal structure, which is crucial for understanding the chemical and physical properties of such compounds (Baba et al., 2019).

Properties

IUPAC Name

ethyl 2-[1-oxo-2-[2-oxo-2-[4-(trifluoromethoxy)anilino]ethyl]isoquinolin-5-yl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N2O6/c1-3-32-22(31)14(2)33-19-6-4-5-18-17(19)11-12-28(21(18)30)13-20(29)27-15-7-9-16(10-8-15)34-23(24,25)26/h4-12,14H,3,13H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKIPYCDCOCCGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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